molecular formula C27H24FN3O4S B11074977 methyl 4-({[(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11074977
M. Wt: 505.6 g/mol
InChI Key: DEZCRWLJGPAHQS-UHFFFAOYSA-N
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Description

METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a thiazine ring, a fluorophenethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and methyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE is unique due to its combination of a thiazine ring, a fluorophenethyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like methyl 4-fluorobenzoate .

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

methyl 4-[[3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O4S/c1-35-26(34)19-9-13-22(14-10-19)29-25(33)23-17-24(32)31(16-15-18-7-11-20(28)12-8-18)27(36-23)30-21-5-3-2-4-6-21/h2-14,23H,15-17H2,1H3,(H,29,33)

InChI Key

DEZCRWLJGPAHQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

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